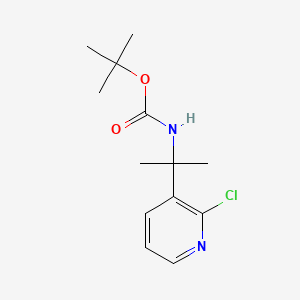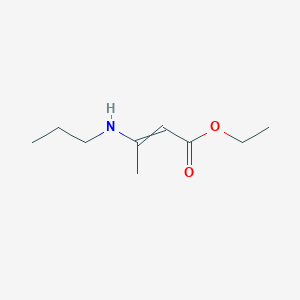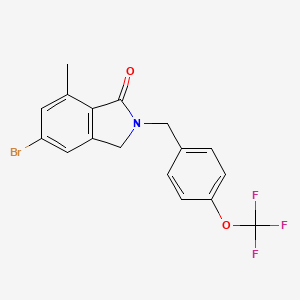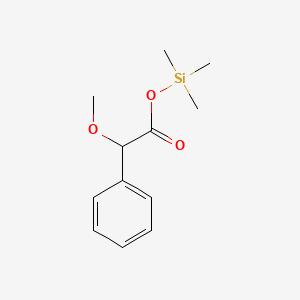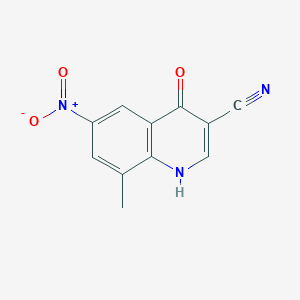
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline ring substituted with a carbonitrile group, a nitro group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of anthranilic acid derivatives followed by nitration and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc and acetic acid, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学的研究の応用
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-4-oxo-: This compound lacks the nitro group present in 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: This compound has a similar quinoline structure but different substituents.
Uniqueness
The presence of the nitro group in 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- imparts unique chemical and biological properties, making it distinct from other similar compounds
特性
分子式 |
C11H7N3O3 |
|---|---|
分子量 |
229.19 g/mol |
IUPAC名 |
8-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-2-8(14(16)17)3-9-10(6)13-5-7(4-12)11(9)15/h2-3,5H,1H3,(H,13,15) |
InChIキー |
PAXCSDAMFHXSNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



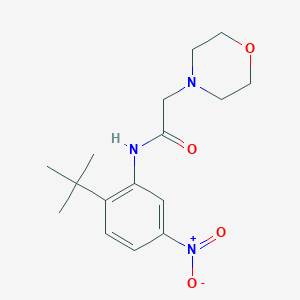
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
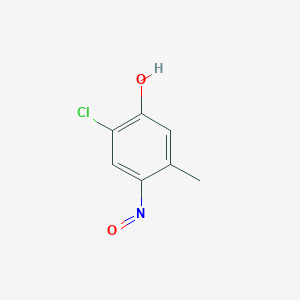




![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
